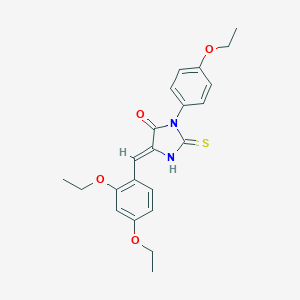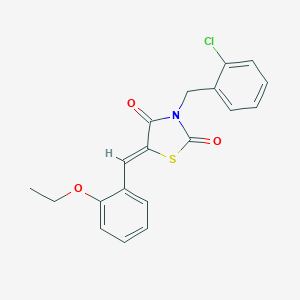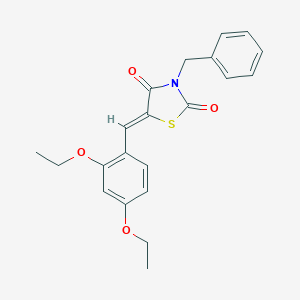![molecular formula C22H22N2O4S B300995 Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300995.png)
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research. It is a thiazolidine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in cancer cell growth, inflammation, and microbial and fungal growth.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of various microorganisms and fungi, and reduce inflammation. Additionally, it has been shown to improve glucose uptake and insulin sensitivity in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its broad-spectrum activity against various diseases and conditions. Additionally, it has been shown to have low toxicity and high efficacy. However, one of the limitations is the lack of knowledge about its mechanism of action, which limits its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research of Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. These include:
1. Further studies on its mechanism of action to better understand its potential use in clinical settings.
2. Development of new synthetic methods to improve its yield and purity.
3. Exploration of its potential use in the treatment of other diseases and conditions.
4. Investigation of its potential use in combination with other drugs to enhance its efficacy.
5. Development of new formulations to improve its bioavailability and pharmacokinetics.
Conclusion:
In conclusion, Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a thiazolidine derivative that has shown promising results in various scientific research applications. Its broad-spectrum activity against various diseases and conditions, low toxicity, and high efficacy make it a potential candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential use in clinical settings.
Synthesemethoden
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can be synthesized using various methods. One of the most common methods is the reaction between 2-ethoxybenzaldehyde, 2-amino-4-methylthiazole, and ethyl 4-aminobenzoate in the presence of a catalyst. The reaction yields Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate as the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. Additionally, it has been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molekularformel |
C22H22N2O4S |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
ethyl 4-[[(5Z)-5-[(2-ethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22N2O4S/c1-4-27-18-9-7-6-8-16(18)14-19-20(25)24(3)22(29-19)23-17-12-10-15(11-13-17)21(26)28-5-2/h6-14H,4-5H2,1-3H3/b19-14-,23-22? |
InChI-Schlüssel |
FBFXIXNNVFHJEV-NPPZMEKISA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
Kanonische SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)

![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)


![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)
![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)

![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)
![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)
![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)